MC1568

HDAC selectivity Class IIa inhibition Enzyme assay

Researchers requiring clean separation of class I vs. class IIa HDAC effects face a critical gap: pan-inhibitors like SAHA or class I agents such as MS-275 produce mechanistically opposite responses. MC1568 uniquely addresses this with 176-fold class IIa selectivity and confirmed absence of HDAC1 inhibition in cellular assays. • Rapid Bdnf induction: <2 h vs. >12 h for pan-inhibitors (EC50 35 nM in rat cortical neurons) • Arrests myogenesis via MEF2D acetylation blockade without interfering with HDAC3 activity • Opposing glial TNF-α modulation vs. class I inhibitors-validated in LPS-stimulated models • In vivo efficacy in SOD1G93A ALS model via muscle-selective HDAC4/5 inhibition Supplied at ≥98% purity with comprehensive CoA. Ships ambient; stable at -20°C long-term.

Molecular Formula C17H15FN2O3
Molecular Weight 314.31
CAS No. 1239610-44-6
Cat. No. B1139465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC1568
CAS1239610-44-6
Molecular FormulaC17H15FN2O3
Molecular Weight314.31
Structural Identifiers
SMILESCN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC1568 (CAS 852475-26-4) | Class IIa-Selective HDAC Inhibitor for Muscle and Neurodegenerative Research


MC1568 is a hydroxyamide-based small-molecule inhibitor of class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, HDAC9) with some cross-reactivity against class IIb HDAC6 [1]. Originally identified through structure-activity relationship studies as a pyrrolyl-hydroxamic acid derivative, MC1568 is structurally and functionally distinguished by its 176-fold selectivity for class IIa over class I HDACs, a property that defines its utility in dissecting isoform-specific epigenetic functions without confounding class I-dependent transcriptional effects [2]. The compound does not inhibit HDAC1 activity in cellular assays, confirming its class-restricted mechanism of action [3].

MC1568 Procurement Rationale: Why Class IIa Selectivity Cannot Be Substituted with Pan-HDAC or Class I-Only Inhibitors


Substituting MC1568 with broad-spectrum HDAC inhibitors such as SAHA (vorinostat) or TSA (trichostatin A), or with class I-selective agents such as MS-275 (entinostat), is scientifically indefensible because these inhibitors elicit fundamentally divergent, and in many cases opposing, biological responses [1]. Whereas MC1568 enhances TNF-α release in glial inflammatory models, MS-275 suppresses it [2]. In neurotrophin regulation, MC1568 produces rapid (<2 hour) induction of Bdnf mRNA, while SAHA and MS-275 produce markedly delayed (>12 hour) responses dependent on secondary transcriptional cascades [3]. Even within class IIa, substitution with TMP269 (which has differential tissue partitioning) or TMP195 (which has different HDAC isoform inhibition profiles) alters the downstream transcriptional landscape due to divergent MEF2D acetylation modulation and tissue-selective HDAC inhibition patterns that are unique to MC1568's in vivo behavior [4].

MC1568 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Cellular Potency, and In Vivo Tissue-Selective Inhibition


MC1568 vs Pan-HDAC Inhibitors (SAHA/TSA): 176-Fold Class IIa Over Class I Selectivity Quantified by Recombinant Enzyme Assay

MC1568 exhibits 176-fold greater selectivity for class IIa HDACs relative to class I HDACs [1]. In contrast, SAHA (vorinostat) and TSA are pan-HDAC inhibitors with IC50 values in the nanomolar range across both class I and class II isoforms. In human breast cancer ZR-75.1 cell lysates, MC1568 at 5 μM inhibits immunoprecipitated HDAC4 by 55% while showing no inhibitory activity against immunoprecipitated HDAC1 [2].

HDAC selectivity Class IIa inhibition Enzyme assay

MC1568 Recombinant Human HDAC Isoform IC50 Values: Differentiated Potency Against HDAC4, HDAC5, and HDAC7

In recombinant human HDAC enzyme assays, MC1568 demonstrates low nanomolar potency against key class IIa isoforms with a distinct inhibition profile: IC50 = 22 nM for HDAC4, IC50 = 18 nM for HDAC5, and IC50 = 25 nM for HDAC7 . In mouse myoblast C2C12 cells, the EC50 for increasing acetylated histone H4 (a functional marker of HDAC inhibition) was 38 nM . For HDAC6 (class IIb), MC1568 showed IC50 = 32 nM in recombinant assays and EC50 = 45 nM for acetylated α-tubulin in MDA-MB-231 cells .

HDAC4 inhibition HDAC5 inhibition HDAC7 inhibition IC50

MC1568 vs MS-275 (Class I Inhibitor): Opposite Effects on TNF-α Release in LPS-Stimulated Glial Inflammation Model

In lipopolysaccharide (LPS)-stimulated glial cell models, class-selective HDAC inhibitors produce functionally opposing effects on pro-inflammatory cytokine release [1]. The class I-selective inhibitor MS-275 (entinostat) reduced TNF-α release, whereas the class IIa-selective inhibitor MC1568 enhanced TNF-α release [1]. This directional opposition demonstrates that class I and class IIa HDACs play mechanistically distinct roles in regulating inflammatory gene expression and cannot be pharmacologically interchanged.

Neuroinflammation Cytokine modulation TNF-α Class-specific HDAC function

MC1568 vs SAHA and MS-275: Rapid (<2 hr) Bdnf mRNA Induction via Class IIa-Specific Promoter IV Activation in Primary Neurons

In rat primary cortical neurons, MC1568 produces rapid upregulation of Bdnf mRNA levels, whereas class I HDAC inhibition by SAHA or MS-275 produces markedly delayed Bdnf induction that requires de novo protein synthesis [1]. The differential kinetics indicate that MC1568 directly activates Bdnf transcription through class IIa HDAC-dependent chromatin remodeling, while class I inhibitors act indirectly through secondary transcriptional cascades [1].

BDNF regulation Neurotrophin expression Neuronal gene transcription Promoter-specific activation

MC1568 In Vivo Tissue-Selective HDAC4/5 Inhibition: Heart and Skeletal Muscle Without Affecting HDAC3 Activity in MEF2-HDAC Complexes

In mice administered MC1568 at 50 mg/kg, the compound exhibits apparent tissue-selective HDAC inhibition: it inhibits HDAC4 and HDAC5 activity in skeletal muscle and heart without affecting HDAC3 activity in the same tissues [1]. This preserves MEF2-HDAC complexes in a repressed state, a unique in vivo pharmacological outcome not observed with pan-HDAC inhibitors or class I-selective agents [1]. In contrast, pan-HDAC inhibitors such as SAHA and TSA non-selectively inhibit HDAC3 activity in these tissues, altering the equilibrium of MEF2-HDAC transcriptional regulatory complexes in a mechanistically distinct manner.

Tissue-selective HDAC inhibition In vivo pharmacology MEF2D acetylation Muscle biology

MC1568 in SOD1-ALS Mouse Model: Transient Motor Performance Improvement with Increased Skeletal Muscle Electrical Potential

In SOD1G93A transgenic ALS mice, treatment with the class II-selective HDAC inhibitor MC1568 caused early improvement of motor performances [1]. Notably, motor improvement was not paralleled by reduced motor neuron degeneration but was specifically associated with increased skeletal muscle electrical potentials, reduced activation of mir206/FGFBP1-dependent muscle reinnervation signaling, and increased muscle expression of myogenic genes [1]. This muscle-specific functional improvement contrasts with pan-HDAC inhibitors, which in prior studies failed in ALS clinical trials, potentially due to lack of class selectivity weakening therapeutic effects [1].

ALS Motor neuron disease Neuromuscular function Skeletal muscle electrophysiology

MC1568 Validated Research Applications: Evidence-Backed Scenarios for Class IIa HDAC Inhibitor Procurement


Dissecting Class IIa vs Class I HDAC Functions in Myogenesis and Muscle Differentiation

MC1568 is the validated tool compound for studies requiring separation of class I and class IIa HDAC-dependent effects in muscle cell differentiation. As established in the EMBO Reports study [1], MC1568 arrests myogenesis through three distinct mechanisms: decreasing MEF2D expression, stabilizing the HDAC4-HDAC3-MEF2D complex, and inhibiting differentiation-induced MEF2D acetylation. The compound's in vivo tissue-selective inhibition of HDAC4 and HDAC5 in skeletal muscle and heart, without affecting HDAC3 activity, makes it uniquely suited for muscle biology studies where class I HDACs must remain functionally intact.

Investigating Class IIa HDACs in Neurotrophin Regulation and Neuronal Gene Expression

For experiments requiring acute, direct modulation of Bdnf expression without the delayed, protein synthesis-dependent effects of class I HDAC inhibitors, MC1568 is the evidence-supported compound of choice. The study by Koppel and Timmusk [2] demonstrated that MC1568 produces rapid (<2 hour) Bdnf mRNA induction, in contrast to the >12 hour delayed response observed with SAHA and MS-275. The EC50 for reducing HDAC9-mediated transcriptional repression was 35 nM in rat primary cortical neurons , establishing MC1568's potency in neuronal systems. This rapid kinetic profile is essential for studies examining immediate-early gene regulation and acute synaptic plasticity mechanisms.

Modeling Class IIa HDAC Contributions to Neuroinflammation and Glial Cytokine Signaling

MC1568 is the appropriate compound for studies isolating class IIa HDAC contributions to glial inflammatory responses. As reported in Scientific Reports [3], MC1568 enhances TNF-α release in LPS-stimulated glial cells, whereas the class I inhibitor MS-275 reduces TNF-α release. This directional opposition demonstrates that class I and class IIa HDACs play mechanistically distinct and non-redundant roles in neuroinflammation. Researchers should procure MC1568 specifically when their experimental hypothesis concerns class IIa HDAC-mediated regulation of pro-inflammatory cytokine networks, as substitution with MS-275 or pan-inhibitors would yield functionally opposite and mechanistically confounded results.

Preclinical ALS and Neuromuscular Disease Studies Focusing on Skeletal Muscle Pathology

MC1568 has demonstrated class IIa HDAC-specific efficacy in the SOD1G93A ALS mouse model, with early-stage motor performance improvements linked specifically to increased skeletal muscle electrical potential rather than motor neuron protection [4]. This muscle-specific functional benefit distinguishes MC1568 from pan-HDAC inhibitors that failed in ALS clinical trials. Researchers studying the contribution of class IIa HDACs to neuromuscular junction function, muscle reinnervation signaling (mir206/FGFBP1 pathway), or myogenic gene expression programs in disease models should select MC1568 based on this in vivo evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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